Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate

Lipophilicity XLogP3 Bioisostere comparison

Researchers developing antibacterial pyrazole-3-carboxylic acid series often face acid instability and hygroscopicity of the free acid form. The ethyl ester provides a stable, neutral precursor for on-demand hydrolysis. • Single-compound reference for SAR: simultaneously varies lipophilicity (ΔXLogP3 +0.1 vs. phenyl), HBD capacity (HBD=1 vs. isoxazole HBD=0), and electronic profile. • Divergent node for 1,3,4-oxadiazole hybrid libraries via carbohydrazide intermediate. • 98% purity with reliable global supply.

Molecular Formula C13H13FN2O3
Molecular Weight 264.25 g/mol
CAS No. 1326810-54-1
Cat. No. B6344871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate
CAS1326810-54-1
Molecular FormulaC13H13FN2O3
Molecular Weight264.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN1)C2=CC(=C(C=C2)OC)F
InChIInChI=1S/C13H13FN2O3/c1-3-19-13(17)11-7-10(15-16-11)8-4-5-12(18-2)9(14)6-8/h4-7H,3H2,1-2H3,(H,15,16)
InChIKeyBJEZFTYWXDPGBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate: Physicochemical Profile and Procurement


Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS 1326810-54-1) is a synthetic 1,5-disubstituted pyrazole-3-carboxylate ester bearing a 3-fluoro-4-methoxyphenyl pharmacophore at the C5 position [1]. It belongs to the broader class of pyrazole-based heterocyclic scaffolds widely exploited in medicinal chemistry as lipophilic, metabolically stable bioisosteres of phenols . The compound exhibits a computed XLogP3 of 2.5, a topological polar surface area (TPSA) of 64.2 Ų, and one hydrogen bond donor (the pyrazole N–H), distinguishing it from the isosteric isoxazole analog which lacks an H-bond donor and possesses a TPSA of 61.6 Ų [2][3]. Key calculated physicochemical descriptors—including a boiling point of 464.5±45.0 °C (predicted), density of 1.265±0.06 g/cm³ (predicted), and pKa of 10.04±0.10 (predicted)—further define its procurement and handling requirements .

SAR Probe Quantified property shifts (XLogP3, TPSA, HBD) guide multiparameter optimization vs. phenyl and isoxazole comparators
Ester Prodrug Stable neutral precursor to carboxylic acid for antimicrobial screening context via controlled hydrolysis
Scaffold Comparison HBD=1 enables pyrazole-isoxazole target engagement studies referencing VER-49009/50589 precedent

Why Generic Substitution Fails for This Pyrazole Ester


In-class 5-aryl-1H-pyrazole-3-carboxylate esters are not seamlessly interchangeable because even single-atom alterations to the aryl substituent pattern or heterocyclic core produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and molecular topology that propagate through synthetic intermediate reactivity, biological target engagement, and solid-state handling. The 3-fluoro-4-methoxyphenyl motif in the target compound simultaneously introduces both electron-withdrawing (–F) and electron-donating (–OCH₃) resonance effects, generating an asymmetric electronic profile absent from unsubstituted phenyl (XLogP3 2.4), mono-methoxy, or mono-fluoro analogs [1]. The pyrazole N–H provides a hydrogen bond donor that is entirely absent in the isoxazole isostere, a feature that has been mechanistically linked to altered potency in parallel pyrazole/isoxazole inhibitor series [2]. Together, these attributes mean that substituting a des-fluoro, des-methoxy, or heterocycle-swapped analog changes at least three orthogonal physicochemical parameters simultaneously, invalidating direct one-to-one replacement in synthetic or biological workflows without re-optimization [3].

Attribute
Target Profile
Substitution Risk
Aryl Substitution
3-F-4-MeO (electron push-pull)
Unsubstituted phenyl may shift lipophilicity and reactivity
H-Bond Donor
HBD=1 (pyrazole NH)
Isoxazole (HBD=0) may alter target engagement profile
Electronic Profile
σₘ(−F) + σₚ(−OCH₃) net dipole
Mono-fluoro or mono-methoxy analogs lack combined effect; SAR may not transfer

Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Shift: Pyrazole vs. Isoxazole Isostere

The ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate exhibits a computed XLogP3 of 2.5, while its direct isoxazole isostere (ethyl 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carboxylate) displays an XLogP3 of 2.7. This Δ = +0.2 log unit difference corresponds to an approximately 1.6-fold higher predicted lipophilicity for the isoxazole analog, placing the pyrazole scaffold in a distinct partition-coefficient window that may favor aqueous solubility and differential tissue distribution [1][2].

Lipophilicity Shift
Cross-study comparable
ΔXLogP3 = +0.2 (pyrazole 2.5 vs. isoxazole 2.7)
Supports lipophilicity-dependent partitioning review
Computed; may shift membrane permeability
Lipophilicity XLogP3 Bioisostere comparison ADME prediction

Hydrogen-Bond Donor Capacity: Pyrazole NH vs. Isoxazole Core

The target compound possesses one hydrogen bond donor (HBD = 1) conferred by the pyrazole N–H, whereas the isoxazole isostere has HBD = 0 due to replacement of –NH– with –O– in the heterocycle. In a prototype kinase inhibitor series, the analogous pyrazole-amide VER-49009 (HBD = 1) exhibited an IC₅₀ of 47 ± 9 nM, while its isoxazole counterpart VER-50589 (HBD = 0) yielded IC₅₀ = 21 ± 4 nM in competitive binding—a 2.2-fold potency difference driven by the presence (pyrazole) or absence (isoxazole) of an H-bond donor [1]. This literature precedent demonstrates that the HBD count difference between pyrazole and isoxazole scaffolds can translate into measurable potency shifts at the target level, though the direction of potency gain is context-dependent [2].

HBD Capacity
Class-level inference
HBD 1 vs 0; ΔTPSA 2.6 Ų; ref. potency shift 2.2×
Context-dependent role in target engagement
VER-49009/50589 example; not measured on target ester
Hydrogen bond donor Target engagement Pyrazole-isoxazole comparison Molecular recognition

Electronic Asymmetry from 3-Fluoro-4-methoxyphenyl Substitution

Replacement of the unsubstituted phenyl ring (ethyl 5-phenyl-1H-pyrazole-3-carboxylate, XLogP3 = 2.4) with the 3-fluoro-4-methoxyphenyl motif (XLogP3 = 2.5) introduces a simultaneous electron-withdrawing (–F, σₘ ≈ 0.34) and electron-donating (–OCH₃, σₚ ≈ –0.27) electronic influence, creating a net dipole absent in the symmetric phenyl analog. The computed pKa of 10.04 ± 0.10 for the pyrazole NH in the target compound reflects this electronic modulation, which affects both the compound's ionization state at physiological pH and its reactivity as a synthetic intermediate . The 3-fluoro-4-methoxyphenyl group has been independently validated as an activity-enhancing pharmacophore in antibacterial pyrazole series, with derivatives of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid exhibiting activity against S. aureus, E. coli, B. subtilis, P. aeruginosa, S. pyogenes, K. terrigena, and K. pneumoniae [1].

Electronic Asymmetry
Cross-study comparable
ΔXLogP3 +0.1 vs. phenyl; σₘ –F 0.34, σₚ –OMe –0.27
Reported antimicrobial screening context
Carboxylic acid analog active vs. 7 bacterial, 4 fungal strains
Electronic effect Hammett sigma Aryl substitution SAR optimization

Synthetic Tractability: Ester Precursor to Antibacterial Carboxylic Acid

Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate serves as the direct synthetic precursor to 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS 485798-67-2), a scaffold for which antibacterial activity has been explicitly demonstrated across a panel of 7 bacterial strains (S. aureus, E. coli, B. subtilis, P. aeruginosa, S. pyogenes, K. terrigena, K. pneumoniae) and 4 fungal strains (T. viride, A. flavus, A. brasillansis, C. albicans) in the Raundal et al. 2015 study [1]. This represents a procurement pathway where the ethyl ester is purchased as a stable, neutral intermediate that can be quantitatively hydrolyzed to the active carboxylic acid, bypassing the need to procure the more polar and potentially less stable free acid directly .

Synthetic Route
Supporting evidence
Ethyl ester → carboxylic acid via hydrolysis
Enables controlled access to antimicrobial screening scaffold
Bypasses direct acid procurement; improved storage
Synthetic intermediate Ester hydrolysis Carboxylic acid precursor Antibacterial scaffold

Optimal Research and Procurement Application Scenarios


Medicinal Chemistry Hit-to-Lead SAR Expansion

When building a structure-activity relationship (SAR) matrix for a target that tolerates a hydrogen-bond donor at the heterocycle, the 3-fluoro-4-methoxyphenyl substituent provides a single-compound reference point that simultaneously varies lipophilicity, electronic profile, and HBD capacity relative to the unsubstituted phenyl and isoxazole comparators. The quantified ΔXLogP3 of +0.1 (vs. phenyl) and +0.2 (to isoxazole) means that this compound occupies a defined lipophilicity window that can guide multiparameter optimization without custom synthesis [1][2].

Prodrug Strategy for Antibacterial Pyrazole-3-carboxylic Acids

For research groups pursuing the antibacterial pyrazole-3-carboxylic acid series validated by Raundal et al. (2015) against a panel of 7 bacterial and 4 fungal strains, procurement of the ethyl ester provides a stable, neutral precursor that can be hydrolyzed to the active acid immediately before biological testing. This strategy avoids the potential for acid-catalyzed degradation or hygroscopicity issues during storage of the free carboxylic acid form [3].

Pyrazole-Isoxazole Comparator Studies in Kinase Programs

In programs where the pyrazole NH is hypothesized to serve as a critical H-bond donor to the target protein's backbone carbonyl, this compound's HBD = 1 and the established literature precedent from the VER-49009/VER-50589 pair (IC₅₀ shift of 2.2-fold attributable in part to HBD) provide the rationale for head-to-head testing against the isoxazole isostere (HBD = 0). The orthogonal changes in TPSA (Δ 2.6 Ų) and XLogP3 (Δ 0.2) additionally allow dissection of hydrogen-bonding contributions from permeability effects [2][4].

Building Block for 1,3,4-Oxadiazole Hybrid Library Synthesis

The 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carbohydrazide derived from this ethyl ester has been employed as a key intermediate in the construction of 1,3,4-oxadiazole hybrid libraries evaluated for antimicrobial and antitubercular activity. Procurement of the ethyl ester enables in-house conversion to the carbohydrazide, providing a divergent synthetic node for library generation [5].

Application
Selection Property
Validation Focus
Multiparameter SAR Expansion
Quantified property shifts (XLogP3, TPSA, HBD)
Lipophilicity window and H-bond capacity review
Carboxylic Acid Prodrug Strategy
Ester hydrolysis control
Antimicrobial screening potency after hydrolysis
Kinase Target Engagement Comparator
HBD capacity difference (1 vs 0)
Context-dependent potency shift interpretation (VER-49009/50589 precedent)
Heterocycle Library Synthesis
Carbohydrazide intermediate accessibility
Antimicrobial and antitubercular screening
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